molecular formula C17H29N3O2 B2446359 N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide CAS No. 1385346-52-0

N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide

Cat. No.: B2446359
CAS No.: 1385346-52-0
M. Wt: 307.438
InChI Key: HAXDFVYNUWYPTJ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl precursor. This precursor can be synthesized through a nucleophilic substitution reaction where a cyclopentyl halide reacts with a cyanide source under basic conditions. The resulting cyanocyclopentyl compound is then subjected to further reactions to introduce the cyclohexyl and hydroxypropan-2-yl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyanocyclopentyl group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems to understand its therapeutic potential and mechanism of action.

    Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide analogs: Compounds with similar structures but different substituents.

    Cyclopentyl derivatives: Compounds containing the cyclopentyl group with different functional groups.

    Cyclohexyl derivatives: Compounds containing the cyclohexyl group with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2/c1-16(13-21,14-7-3-2-4-8-14)19-11-15(22)20-17(12-18)9-5-6-10-17/h14,19,21H,2-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXDFVYNUWYPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCCCC1)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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